N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzamides. This compound contains a carboxamido substituent attached to a benzene ring, and it is known for its potential biological activities, particularly in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 6-methylpyridin-2-amine with an appropriate oxoethylating agent to form the intermediate compound. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine-1-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as prolyl 4-hydroxylases, which play a role in collagen synthesis. This inhibition leads to reduced collagen production and has potential therapeutic implications for conditions like fibrosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential therapeutic applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H21N7O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H21N7O2/c1-13-4-2-5-14(21-13)22-15(25)12-20-17(26)24-10-8-23(9-11-24)16-18-6-3-7-19-16/h2-7H,8-12H2,1H3,(H,20,26)(H,21,22,25) |
InChI Key |
XNGRTVCPYAWRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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